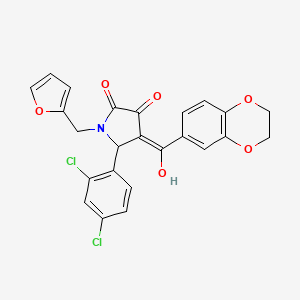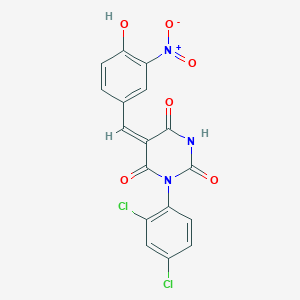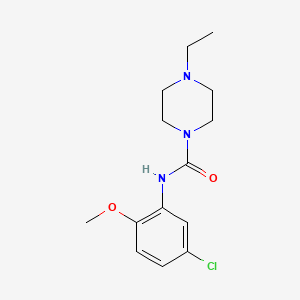![molecular formula C18H15ClN2O3 B5265533 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5265533.png)
3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicinal chemistry and material science. This compound has unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to have antifungal and antibacterial properties, although the exact mechanism of action is still being investigated.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it can induce apoptosis by inhibiting the activity of certain enzymes. It has also been found to have antifungal and antibacterial properties, although the exact mechanism of action is still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole in lab experiments is its unique properties. It has strong fluorescence and can be used in optoelectronic devices. It also has potential use as an anticancer agent and antifungal/antibacterial agent. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole. One direction is to investigate its potential use as an anticancer agent in combination with other drugs. Another direction is to study its optical and electronic properties for use in optoelectronic devices. Additionally, further investigation is needed to fully understand its mechanism of action and optimize its use as an antifungal and antibacterial agent.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with acetic anhydride and sodium acetate to form the final product. This method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole has been extensively studied for its potential use in various fields of scientific research. In medicinal chemistry, it has shown promising results as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been investigated for its potential use as an antifungal and antibacterial agent.
In material science, this compound has been studied for its optical and electronic properties. It has been found to exhibit strong fluorescence and has potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-22-15-9-3-12(11-16(15)23-2)4-10-17-20-18(21-24-17)13-5-7-14(19)8-6-13/h3-11H,1-2H3/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVNFELMGIOLJD-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=NO2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5265453.png)
![3-(2-chlorophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5265454.png)
![N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5265462.png)
![1-[3-(4-ethyl-2-methyl-3-oxopiperazin-1-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5265464.png)
![ethyl {5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B5265472.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5265486.png)
![1,9-dimethyl-4-[(2,2,3,3-tetrafluoropropoxy)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5265499.png)
![methyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5265508.png)
![1-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5265514.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5265522.png)




